Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate is a useful research compound. Its molecular formula is C12H16F6NO3P and its molecular weight is 367.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate (CAS No. 213257-98-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16F6NO3P with a molecular weight of 367.22 g/mol. The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activities .
Anticancer Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit promising anticancer properties. For instance, similar trifluoromethyl-substituted compounds have demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Trifluoromethyl Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4-(Trifluoromethyl)isoxazole | MCF-7 | 2.63 | Apoptosis induction |
Diethyl [3,3-di(trifluoromethyl)...] | HCT116 | 17.8 | Down-regulation of oncogenes |
3-(3,4-dimethoxyphenyl)-isoxazole | MCF-7 | 19.72 | Cell cycle arrest |
Antiprotozoal Activity
The bicyclic structure of this compound suggests potential activity against protozoan parasites. In related studies, bicyclic compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, indicating that similar structures may possess antiprotozoal properties .
Table 2: Antiprotozoal Activity of Bicyclic Compounds
Compound | Protozoan Target | IC50 (μM) | Observed Activity |
---|---|---|---|
Bicyclic azabicyclo compound | Plasmodium falciparum | <10 | Significant inhibition |
Diethyl [3,3-di(trifluoromethyl)...] | Trypanosoma brucei | TBD | Potential activity under investigation |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been linked to enhanced biological activity in various compounds. Studies suggest that these groups can improve binding affinity to biological targets and alter pharmacokinetic properties favorably . The structural configuration in this compound may also influence its interaction with enzymes or receptors involved in disease pathways.
Case Studies and Research Findings
Several research efforts have focused on synthesizing derivatives of phosphonates with similar bicyclic structures to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized a series of phosphonates with varying substituents and evaluated their anticancer activities against multiple cell lines, noting that modifications could significantly enhance potency.
- In Vivo Studies : Preliminary in vivo investigations using mouse models have shown that certain derivatives exhibit favorable pharmacodynamics and biodistribution profiles, suggesting potential for further development as therapeutic agents.
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F6NO3P/c1-3-21-23(20,22-4-2)19-9-6-5-8(7-9)10(19,11(13,14)15)12(16,17)18/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYBQYTEIQEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.